N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-1-phenylmethanesulfonamide
Description
Properties
IUPAC Name |
N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c22-24(23,13-14-4-2-1-3-5-14)19-10-11-21-18(16-8-9-16)12-17(20-21)15-6-7-15/h1-5,12,15-16,19H,6-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVOAPMDBLDLQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNS(=O)(=O)CC3=CC=CC=C3)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-1-phenylmethanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Overview of the Compound
The compound features a unique structure characterized by a pyrazole ring and a sulfonamide group. The molecular formula is with a molecular weight of approximately 307.41 g/mol. Its structural attributes contribute to its biological activity, particularly in targeting specific enzymes and receptors.
Research indicates that this compound acts primarily through the following mechanisms:
- Enzyme Inhibition : The sulfonamide moiety allows the compound to mimic natural substrates, effectively binding to enzyme active sites and inhibiting their activity. This can disrupt metabolic pathways associated with various diseases, including cancer and inflammation.
- Receptor Interaction : The compound may interact with specific receptors, influencing signaling pathways that regulate cell proliferation and apoptosis. Notably, studies suggest potential interactions with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Anti-inflammatory Effects
This compound has shown promise in reducing inflammation. Experimental data indicate that it can modulate pro-inflammatory cytokines and inhibit pathways leading to chronic inflammatory responses.
Anticancer Properties
The compound's ability to inhibit CDKs suggests its potential as an anticancer agent. In vitro studies have demonstrated that it can suppress tumor cell proliferation by inducing cell cycle arrest and promoting apoptosis in various cancer cell lines.
Comparative Analysis with Similar Compounds
The following table summarizes key similarities and differences between this compound and structurally related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-phenylmethanesulfonamide | Dimethyl substitutions | Different steric hindrance affecting biological activity |
| N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide | Benzenesulfonamide group | Variation in solubility and receptor binding affinity |
| N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(methylthio)nicotinamide | Methylthio group | Potentially different pharmacological profiles |
This comparison highlights how variations in substituents can influence biological activity and therapeutic potential.
Case Study 1: Anti-inflammatory Activity
In a study investigating the anti-inflammatory effects of the compound, researchers found that it significantly reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that the compound could be beneficial in treating inflammatory diseases such as rheumatoid arthritis.
Case Study 2: Anticancer Efficacy
Another study evaluated the compound's anticancer properties against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutics. Mechanistic studies revealed that the compound induced G0/G1 phase arrest and activated apoptotic pathways.
Q & A
Q. How can researchers optimize the multi-step synthesis of N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-1-phenylmethanesulfonamide?
- Methodological Answer : Synthesis optimization typically involves:
- Stepwise Functionalization : Begin with pyrazole ring formation using cyclopropane precursors, followed by ethyl linkage and sulfonamide coupling .
- Condition Control : Use anhydrous solvents (e.g., THF or DMF) and catalysts like Pd(PPh₃)₄ for coupling reactions to improve yield (60–85%) .
- Purity Monitoring : Employ thin-layer chromatography (TLC) and HPLC to track intermediates and final product purity .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms cyclopropyl proton environments (δ 0.5–1.5 ppm) and sulfonamide NH signals (δ 7.8–8.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 458.2) .
- X-ray Crystallography : Resolves spatial arrangement of the dicyclopropyl-pyrazole moiety (bond angles: 105–110°) .
Q. How can researchers assess initial bioactivity for target identification?
- Methodological Answer :
- High-Throughput Screening (HTS) : Test against kinase or GPCR panels to identify inhibition (e.g., IC₅₀ values for CDK2: <10 μM) .
- Docking Simulations : Use AutoDock Vina to predict binding modes to cyclin-dependent kinases (CDKs) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in electronic properties and reactivity predictions?
- Methodological Answer :
- Density Functional Theory (DFT) : Apply hybrid functionals (e.g., B3LYP) to calculate frontier molecular orbitals (HOMO-LUMO gap: ~4.2 eV) and predict nucleophilic attack sites .
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water/DMSO) to explain discrepancies in experimental vs. theoretical reaction rates .
Q. What strategies address inconsistencies in crystallographic data for pyrazole-sulfonamide derivatives?
- Methodological Answer :
- SHELX Refinement : Use SHELXL for high-resolution data (R-factor < 5%) to resolve disorder in cyclopropyl groups .
- Twinned Data Handling : Apply HKL-3000 for merging datasets from twinned crystals (e.g., pseudo-merohedral twinning) .
Q. How can researchers validate conflicting bioactivity data across assays?
- Methodological Answer :
- Orthogonal Assays : Compare enzymatic inhibition (e.g., fluorescence polarization) with cellular viability assays (MTT) to rule out false positives .
- Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation (t₁/₂ < 30 min) underlies inconsistent IC₅₀ values .
Q. What synthetic routes enable selective functionalization of the pyrazole core?
- Methodological Answer :
- Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to regioselectively substitute the 4-position of the pyrazole ring .
- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids (e.g., aryl/heteroaryl) introduce diversity at the ethyl linker (yield: 70–90%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
